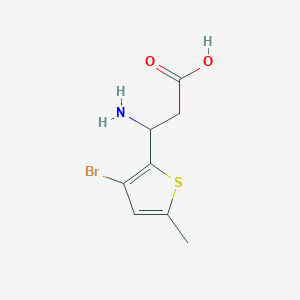
3-Amino-3-(3-bromo-5-methylthiophen-2-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-3-(3-bromo-5-methylthiophen-2-yl)propanoic acid is an organic compound that belongs to the class of amino acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(3-bromo-5-methylthiophen-2-yl)propanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 3-bromo-5-methylthiophene-2-carboxylic acid with ammonia or an amine under suitable conditions. The reaction typically requires a solvent such as ethanol or water and may be catalyzed by a base like sodium hydroxide or potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The process would likely include steps for purification, such as recrystallization or chromatography, to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(3-bromo-5-methylthiophen-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom, yielding a de-brominated product.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide and a suitable solvent like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted thiophene derivatives.
Scientific Research Applications
3-Amino-3-(3-bromo-5-methylthiophen-2-yl)propanoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Amino-3-(3-bromo-5-methylthiophen-2-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and amino groups play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-bromo-5-methylbenzoic acid: Similar structure but with a benzoic acid core instead of a thiophene ring.
3-Amino-5-bromo-2-methylbenzoic acid: Another related compound with a different substitution pattern on the benzoic acid core.
Uniqueness
3-Amino-3-(3-bromo-5-methylthiophen-2-yl)propanoic acid is unique due to its thiophene ring, which imparts distinct electronic and steric properties compared to benzoic acid derivatives. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C8H10BrNO2S |
|---|---|
Molecular Weight |
264.14 g/mol |
IUPAC Name |
3-amino-3-(3-bromo-5-methylthiophen-2-yl)propanoic acid |
InChI |
InChI=1S/C8H10BrNO2S/c1-4-2-5(9)8(13-4)6(10)3-7(11)12/h2,6H,3,10H2,1H3,(H,11,12) |
InChI Key |
JLCXTYVLOKTHRG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(S1)C(CC(=O)O)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-(Aminomethyl)phenoxy]acetonitrile](/img/structure/B13299288.png)
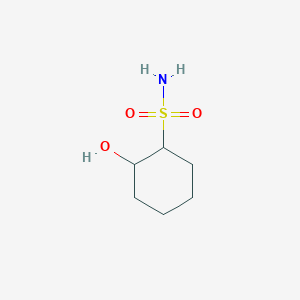


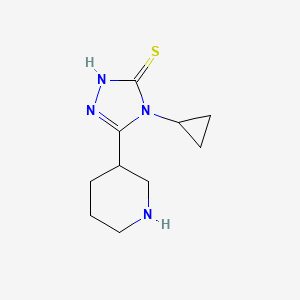

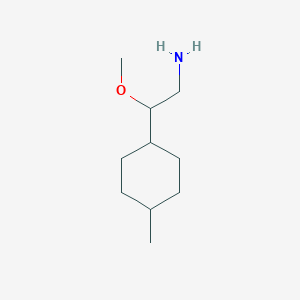
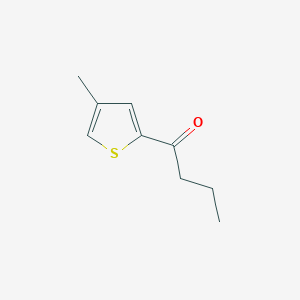
amine](/img/structure/B13299336.png)
![1-[(3-Bromopyridin-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13299341.png)
![2-[(3-Methylpentan-2-yl)amino]butan-1-ol](/img/structure/B13299353.png)
amine](/img/structure/B13299360.png)

![2',3'-Dihydrospiro[cyclopropane-1,1'-indene]-3-amine](/img/structure/B13299380.png)
